molecular formula C21H18FNO B6074440 3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone

3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone

Cat. No. B6074440
M. Wt: 319.4 g/mol
InChI Key: AHINYXDZYFVUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FPPP and is a member of the phenylpropanone family. FPPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also has a stimulatory effect on the respiratory system and can cause bronchodilation. FPPP has been shown to have analgesic properties and can reduce pain perception.

Advantages and Limitations for Lab Experiments

FPPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is a controlled substance and requires special handling and storage procedures. Additionally, FPPP has potential health hazards and should be handled with care.

Future Directions

There are several future directions for the study of FPPP. One potential area of research is the development of new analgesic drugs based on the structure of FPPP. Another area of research is the investigation of FPPP as a potential treatment for opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of FPPP and its potential side effects.

Synthesis Methods

The synthesis of FPPP involves the reaction of 3-fluoroacetophenone with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

FPPP has been extensively studied for its potential applications in the field of medicine. Research has shown that FPPP has analgesic properties and can act as a central nervous system stimulant. It has also been investigated for its potential use as an antidepressant and as a treatment for opioid addiction.

properties

IUPAC Name

3-(3-fluoroanilino)-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-18-12-7-13-19(14-18)23-20(16-8-3-1-4-9-16)15-21(24)17-10-5-2-6-11-17/h1-14,20,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHINYXDZYFVUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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